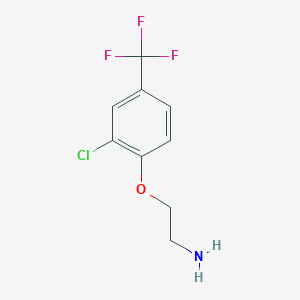
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an ethanamine moiety attached to a phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine typically involves the nucleophilic substitution reaction of 2-chloro-4-(trifluoromethyl)phenol with an appropriate ethanamine derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethyl sulfoxide (DMSO) or toluene, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer advantages in terms of efficiency and scalability. For instance, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid can be performed in a continuous flow droplet format using mixed acid systems . This method ensures high yield and purity of the final product while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
Major products formed from these reactions include various substituted phenoxy derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine has diverse applications in scientific research:
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a phenoxy ring.
2-Chloro-4-(trifluoromethyl)phenol: Lacks the ethanamine moiety, making it less versatile in certain applications.
2-Chloro-4-(trifluoromethyl)pyrimidine: Contains a pyrimidine ring, offering different reactivity and applications.
Uniqueness
2-(2-Chloro-4-(trifluoromethyl)phenoxy)ethanamine is unique due to the combination of its chloro, trifluoromethyl, and ethanamine groups, which confer distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGRSCFBUATVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B7901856.png)

![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B7901881.png)


![N-[(4-Fluoro-2-nitrophenyl)methyl]cyclopentanamine](/img/structure/B7901906.png)
![N-[(3-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901916.png)
![N-[(2-bromo-4-methylphenyl)methyl]cyclopropanamine](/img/structure/B7901917.png)

amine](/img/structure/B7901926.png)
